4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Description
4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is a benzimidazole derivative, a class of compounds known for their diverse biological activities and chemical properties. Benzimidazoles have been extensively studied for their potential applications in various fields, including pharmaceuticals and material science due to their unique structural features and chemical functionalities.
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several key steps, including the formation of Schiff bases and cyclocondensation reactions. A study detailed the synthesis of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, employing 2-(α-hydroxy benzyl) benzimidazole as a precursor, which is then converted to 2-(α-bromo benzyl) benzimidazole through a reaction with concentrated nitric acid, sulfuric acid HBr, and anhydrous ZnCl2. The synthesized compounds were characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FAB Mass, and FT-IR (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, can be analyzed through crystallographic and spectroscopic methods. For instance, the crystal structure of a related compound was elucidated, demonstrating the planar, conjugated, and aromatic nature of the imidazol-4-yl-triazole system (Afshar et al., 1987).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, highlighting their reactivity and functional utility. For example, the synthesis of 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester showcases the derivative's ability to react selectively with amines, producing chemiluminescent derivatives useful in analytical applications (Yoshida et al., 2001).
properties
IUPAC Name |
4-(6-methyl-1H-benzimidazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHOIQJVNOZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355508 | |
Record name | 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |
CAS RN |
110178-74-0 | |
Record name | 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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